Di-iso-propylaminosilane

Description

Contextualizing Aminosilanes in Advanced Materials Precursor Chemistry

Aminosilanes represent a critical class of organosilicon compounds that serve as essential precursors in the synthesis of advanced materials. uvm.edu These compounds, characterized by at least one silicon-nitrogen (Si-N) bond, are integral to deposition technologies such as Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD). uvm.educan-chem.comargosun.com Their utility stems from a combination of desirable properties, including high reactivity at relatively low temperatures and the ability to produce high-purity, dense thin films. rsc.org The structure of the aminosilane (B1250345) precursor plays a significant role in the deposition process and the ultimate performance of the resulting film. electrochem.org

The advancement of electronics and semiconductor manufacturing has driven the demand for more sophisticated precursors. rsc.org Aminosilanes have emerged as superior alternatives to other precursor types, like chlorosilanes, due to their structural variety and operational advantages. electrochem.orgmerckmillipore.com The Si-N bond in aminosilanes has a relatively low bond dissociation energy, facilitating its cleavage during surface reactions, which is a crucial step in film deposition. researchgate.net This reactivity can be tailored by altering the alkyl groups attached to the nitrogen atom, allowing for fine-tuning of the precursor's properties to meet specific process requirements. rsc.orgacs.org

In ALD and CVD processes, aminosilane precursors are used to create thin films of silicon-based materials, including silicon oxide (SiO₂), silicon nitride (SiNₓ), and silicon carbide. argosun.com These films are fundamental components in the fabrication of microchips, solar cells, storage devices, and other high-performance electronic and optoelectronic devices. can-chem.comargosun.com The introduction of an amino group into the silane (B1218182) molecule can also play a self-catalyzing role in the formation of Si-O bonds during SiO₂ deposition. rsc.org The ongoing development of novel aminosilane precursors is a key area of research, aimed at achieving lower deposition temperatures, higher growth rates, and improved film quality for next-generation technologies. rsc.orgmerckmillipore.com

Research Significance of Di-iso-propylaminosilane as a Key Organosilicon Compound

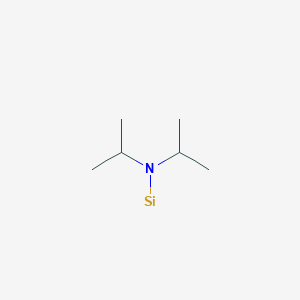

This compound, commonly abbreviated as DIPAS, is an organoaminosilane that has garnered significant attention as a precursor for depositing silicon-containing thin films. google.com24chemicalresearch.com Its chemical structure, featuring a central silicon atom bonded to a di-isopropylamine group and hydrogen atoms (H₃Si[N(i-C₃H₇)₂]), gives it unique properties that are highly advantageous for semiconductor manufacturing. researchgate.netguidechem.com DIPAS is particularly valued as a silicon precursor in ALD and CVD processes for fabricating high-quality silicon oxide and silicon nitride films at low temperatures. can-chem.comargosun.comresearchgate.netpmarketresearch.com

The research significance of DIPAS lies in its ability to overcome some of the limitations of other precursors. It demonstrates greater room temperature stability compared to precursors like diethylaminosilane (DEAS), which simplifies handling and supply chain management. google.com In the deposition of silicon dioxide, DIPAS can be used with ozone (O₃) as a reactant at temperatures as low as 100-200°C, exhibiting the saturated, self-limiting growth behavior characteristic of an ideal ALD process. researchgate.net The growth rate using DIPAS is favorable, and it can be used to produce films with excellent dielectric properties, comparable to those deposited at much higher temperatures. researchgate.net

Studies have shown that DIPAS is a promising candidate for the area-selective ALD of SiO₂, a critical capability for fabricating complex, next-generation integrated circuits. acs.orgresearchgate.net Theoretical and experimental findings indicate that DIPAS has a superior selectivity for depositing on silicon dioxide surfaces over silicon nitride surfaces. acs.org Furthermore, its decomposition mechanism on various surfaces has been a subject of detailed investigation to optimize deposition processes. For instance, on tungsten oxide surfaces, the reaction involves the cleavage of the Si-N bond, which is key to achieving uniform film deposition. This level of process control and the high quality of the resulting films make DIPAS indispensable for advanced applications, including sub-7nm logic nodes, 3D NAND memory, and passivation layers in high-efficiency TOPCon solar cells. pmarketresearch.com

Interactive Data Tables

Table 1: General Properties of this compound (DIPAS)

This table summarizes the key identifiers and physical properties of DIPAS.

| Property | Value | Source(s) |

| Chemical Name | This compound | guidechem.com |

| Synonyms | DIPAS, N,N-Bis(1-methylethyl)silanamine | guidechem.comnih.gov |

| CAS Number | 908831-34-5 | can-chem.comguidechem.comnih.gov |

| Molecular Formula | C₆H₁₇NSi | guidechem.comnih.gov |

| Molecular Weight | 131.29 g/mol | guidechem.com |

| Boiling Point | 117 °C | argosun.com |

| Density | 0.76 g/cm³ (at 20 °C) | argosun.com |

Table 2: Research Findings on DIPAS in Deposition Processes

This table highlights key findings from research on the use of DIPAS as a precursor in thin film deposition.

| Research Focus | Key Finding | Application Significance | Source(s) |

| Low-Temperature SiO₂ ALD | Saturated film growth at 1.2 Å/cycle can be achieved at 150°C using DIPAS and ozone. | Enables fabrication of temperature-sensitive device structures. | researchgate.net |

| Precursor Stability | DIPAS is more stable at room temperature than other dialkylaminosilanes like DEAS. | Improves safety and simplifies logistics for manufacturing. | google.com |

| Area-Selective Deposition | Exhibits superior selectivity for SiO₂ surfaces over SiN surfaces. | Crucial for bottom-up fabrication of advanced semiconductor patterns. | acs.org |

| Film Quality | Produces high-quality silicon-based films with excellent uniformity and dielectric properties. | Essential for high-performance microchips and advanced processors. | can-chem.comresearchgate.net |

| Growth Rate Comparison | Precursors with two silicon atoms, like BDIPADS, show a higher growth rate than single-silicon precursors like DIPAS. | Provides a pathway for enhancing productivity in deposition processes. | elsevierpure.com |

Properties

InChI |

InChI=1S/C6H14NSi/c1-5(2)7(8)6(3)4/h5-6H,1-4H3 | |

|---|---|---|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWQNKVDCLDXKRG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C(C)C)[Si] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14NSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

908831-34-5 | |

| Record name | 908831-34-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Process Optimization for Di Iso Propylaminosilane

Catalytic Hydrosilylation Routes for Di-iso-propylaminosilane Synthesis

Catalytic hydrosilylation provides a direct method for the synthesis of aminosilanes through the addition of a silicon-hydride bond across a carbon-nitrogen double bond. While this method is widely applied for the synthesis of various amines, its specific application for this compound is less documented in publicly available literature. chemistryviews.orgchemistryviews.org The process, in principle, involves the reaction of an imine precursor with a hydridosilane in the presence of a suitable catalyst.

Imine and Hydridosilane Precursor Reactions

The logical precursor for the synthesis of this compound via hydrosilylation is the ketimine N-(propan-2-ylidene)propan-2-amine. This imine is formed from the condensation reaction of acetone (B3395972) and diisopropylamine (B44863). The subsequent reaction involves the addition of a hydridosilane, such as silane (B1218182) (SiH₄), across the C=N bond of the ketimine. This reaction directly yields the target molecule, this compound. The general transformation is a versatile method for creating C-N bonds. chemistryviews.org

Catalytic Systems and Their Influence on Reaction Efficiency

A variety of catalytic systems are known to be effective for the hydrosilylation of imines, ranging from transition metal complexes to main-group metal catalysts. chemistryviews.orgchemistryviews.org Transition metal catalysts based on platinum, rhodium, and iridium are well-established for hydrosilylation reactions. organic-chemistry.org More recently, complexes of more abundant metals like titanium have also been shown to catalyze the hydrosilylation of imines. organic-chemistry.org

Organocatalysts, such as Lewis basic 2-pyridyl oxazolines, have also been developed for the enantioselective reduction of ketimines using trichlorosilane. nih.gov Furthermore, s-block metals like potassium, calcium, and strontium have demonstrated catalytic activity in the hydrosilylation of imines with phenylsilane, offering a more sustainable alternative to transition metals. chemistryviews.org The choice of catalyst can significantly influence the reaction's efficiency, selectivity, and the required reaction conditions. For instance, the reactivity of s-block metal catalysts in imine hydrosilylation has been observed to increase with the size of the metal ion (K < Ca < Sr < Ba). chemistryviews.org

Controlled Reaction Conditions for Enhanced Purity and Yield

The purity and yield of this compound produced via catalytic hydrosilylation are highly dependent on the precise control of reaction conditions. Key parameters that require optimization include temperature, pressure, solvent, catalyst loading, and the stoichiometry of the reactants. The reaction temperature, in particular, can influence the rate of reaction and the formation of byproducts. For example, the hydrosilylation of certain ketimines using s-block metal catalysts has been successfully carried out at temperatures ranging from 25 to 60 °C. chemistryviews.org

The nature of the hydridosilane used also plays a crucial role. Different silanes, such as phenylsilane, triethylsilane, and various polymethylhydrosiloxanes, can exhibit different reactivities and may require different catalytic systems and conditions. chemistryviews.org Careful selection and control of these parameters are essential to maximize the yield of the desired aminosilane (B1250345) and minimize the formation of impurities.

Dehydrogenative Coupling for Halogen-Free this compound Production

Dehydrogenative coupling presents an attractive alternative for the synthesis of aminosilanes, offering a halogen-free route that generates hydrogen gas as the only theoretical byproduct. organic-chemistry.org This method involves the reaction between an amine and a silane, leading to the formation of a silicon-nitrogen bond.

Metallic Catalyst Applications in Dehydrocoupling Processes

A range of metallic catalysts have been shown to be effective in promoting the dehydrogenative coupling of amines and silanes. These include both precious metals and more earth-abundant alternatives. Transition metal complexes of ruthenium, palladium, rhodium, and iridium are known to catalyze this transformation. organic-chemistry.orgnih.govacs.org For instance, a patented process describes the synthesis of chlorine-free diisopropylaminosilane (DIPAS) by reacting silane and diisopropylamine in a pressurized reactor using a 5% ruthenium on carbon catalyst. organic-chemistry.org

Other catalytic systems, such as those based on iridium, have also been investigated for the cross-dehydrogenative coupling of secondary amines with silanes. nih.govacs.org The choice of metal and the ligand environment around the metal center can significantly impact the catalyst's activity and selectivity.

Below is a table summarizing research findings on metallic catalysts for the dehydrogenative coupling of secondary amines with silanes, providing context for the synthesis of this compound.

| Catalyst | Amine | Silane | Temperature (°C) | Yield/Conversion | Reference |

| 5% Ru on Carbon | Diisopropylamine | Silane | Not specified | Not specified | organic-chemistry.org |

| [Ir(H)(OTf)(κ²-NSiDMQ)(PCy₃)] | N-methylaniline | HSiMe₂Ph | 50 | High TOF | nih.govacs.org |

| Palladium Nanoparticles on Graphene | Various amines | Hydrosilanes | 50-120 | Not specified | |

| Wilkinson's Catalyst [Rh(PPh₃)₃Cl] | Secondary Silanes | --- | Room Temp. | 78% | researchgate.net |

| Titanocene complexes | Phenylsilane | --- | Not specified | Polymerization | wikipedia.org |

Note: The table provides examples of catalysts used for dehydrogenative coupling of amines and silanes. Specific yield for this compound may vary.

Stoichiometric Considerations and Byproduct Management

The stoichiometry of the reactants, namely the amine-to-silane ratio, is a critical parameter in dehydrogenative coupling reactions. Precise control of this ratio is necessary to maximize the formation of the desired monosubstituted aminosilane and to minimize the formation of polysubstituted byproducts. The reaction between diisopropylamine and silane can potentially lead to the formation of bis(diisopropylamino)silane if an excess of the amine is used or if the reaction conditions favor further substitution.

Advanced Approaches to Reaction Parameter Optimization in this compound Synthesis

The synthesis of this compound, a crucial precursor in the semiconductor industry for the deposition of silicon-containing thin films, necessitates precise control over reaction parameters to maximize yield and ensure purity. Advanced statistical methodologies provide a systematic and efficient alternative to traditional one-factor-at-a-time (OFAT) optimization techniques. These methods allow for the simultaneous investigation of multiple variables and their interactions, leading to a more comprehensive understanding and optimization of the synthesis process.

Response Surface Methodology (RSM) for Yield Maximization

Response Surface Methodology (RSM) is a collection of statistical and mathematical techniques used for developing, improving, and optimizing processes. nih.gov The primary objective of RSM is to determine the optimal operational conditions for a system or to identify a region where the system satisfies a set of desired specifications. nih.gov In the context of this compound synthesis, RSM can be effectively employed to model the relationship between key reaction parameters and the final product yield.

The application of RSM involves designing a series of experiments to obtain an empirical model that describes the response (e.g., yield) as a function of several independent variables. A key advantage of this approach is its ability to identify significant interactions between variables, an aspect often missed by traditional optimization methods.

Detailed Research Findings

While specific experimental research applying RSM to the synthesis of this compound is not extensively detailed in publicly available literature, the principles of this methodology can be applied based on known synthetic routes. A hypothetical optimization study could involve the use of a Central Composite Design (CCD), a highly efficient experimental design for fitting a second-order polynomial model.

The factors identified as potentially having a significant impact on the yield of this compound are reaction temperature, catalyst loading, and reaction time. A CCD would systematically vary these factors across a predefined range to explore the reaction space.

The experimental design would consist of factorial points, axial points, and center points. The factorial points represent the combinations of the high and low levels of each factor. The axial points are located on the axes of the design space at a distance from the center, allowing for the estimation of curvature. The center points, where all factors are at their midpoint, are repeated to provide an estimate of the experimental error.

Illustrative Experimental Design for this compound Synthesis

The following table represents a hypothetical Central Composite Design for the optimization of this compound synthesis. The factors and their ranges are selected for illustrative purposes.

Table 1: Hypothetical Central Composite Design for RSM Study

| Run | Factor 1: Temperature (°C) | Factor 2: Catalyst Loading (mol%) | Factor 3: Reaction Time (hrs) | Response: Yield (%) |

|---|---|---|---|---|

| 1 | 80 | 1 | 12 | 65 |

| 2 | 120 | 1 | 12 | 75 |

| 3 | 80 | 5 | 12 | 70 |

| 4 | 120 | 5 | 12 | 85 |

| 5 | 80 | 1 | 24 | 72 |

| 6 | 120 | 1 | 24 | 80 |

| 7 | 80 | 5 | 24 | 78 |

| 8 | 120 | 5 | 24 | 92 |

| 9 | 73 | 3 | 18 | 68 |

| 10 | 127 | 3 | 18 | 88 |

| 11 | 100 | -0.3 | 18 | 62 |

| 12 | 100 | 6.3 | 18 | 82 |

| 13 | 100 | 3 | 9 | 70 |

| 14 | 100 | 3 | 27 | 85 |

| 15 | 100 | 3 | 18 | 95 |

| 16 | 100 | 3 | 18 | 94 |

| 17 | 100 | 3 | 18 | 95 |

| 18 | 100 | 3 | 18 | 96 |

| 19 | 100 | 3 | 18 | 95 |

| 20 | 100 | 3 | 18 | 94 |

Following the execution of these experimental runs, the collected data would be analyzed using Analysis of Variance (ANOVA). ANOVA helps in identifying the factors and interaction terms that have a statistically significant effect on the yield. A quadratic regression model is then fitted to the data to mathematically describe the relationship between the variables and the response.

The generalized form of the second-order polynomial equation is:

Y = β₀ + Σ βᵢxᵢ + Σ βᵢᵢxᵢ² + Σ βᵢⱼxᵢxⱼ

Where Y is the predicted response (yield), β₀ is the constant coefficient, βᵢ are the linear coefficients, βᵢᵢ are the quadratic coefficients, and βᵢⱼ are the interaction coefficients. xᵢ and xⱼ represent the coded levels of the independent variables.

Based on the ANOVA results from the hypothetical data, a model could be generated. For instance, a significant p-value (< 0.05) for a factor would indicate its importance in influencing the yield. The "lack of fit" test would also be crucial to ensure the model adequately describes the experimental data.

The final step in RSM is the graphical analysis of the model through 3D response surface plots and 2D contour plots. These plots provide a visual representation of the relationship between the variables and the response, making it easier to identify the optimal conditions for maximizing the yield of this compound. For example, a contour plot could show the interplay between temperature and catalyst loading at a fixed reaction time, with the color gradient indicating the yield. The peak of the surface on a 3D plot would correspond to the predicted maximum yield.

Through this systematic approach, RSM allows for a more efficient and thorough optimization of the synthesis of this compound, leading to improved yields and a better understanding of the process parameters.

Fundamental Mechanistic Investigations of Di Iso Propylaminosilane Reactivity

Surface Reaction Mechanisms in Silicon-Containing Thin Film Deposition

The deposition of silicon-based thin films using Di-iso-propylaminosilane is governed by complex surface reaction mechanisms. These mechanisms are highly dependent on the substrate material and its surface termination. Theoretical and experimental studies have elucidated the distinct pathways DIPAS follows on different surfaces, such as tungsten-based and silicon-based substrates, primarily in atomic layer deposition (ALD) processes.

On a fully hydroxyl-terminated silicon (Si(001)) surface, the interaction with DIPAS is initiated by a ligand exchange reaction with the surface Si-OH groups researchgate.net. This reaction leads to the formation of a surface-bound silyl group (-SiH₃) and the release of di-isopropylamine (DIPA) as a byproduct researchgate.netnih.gov.

The cleavage of the silicon-nitrogen (Si–N) bond is a pivotal step in the surface reaction of DIPAS. The inherent weakness of the Si-N bond, characterized by a low bond dissociation energy, facilitates this cleavage upon interaction with a reactive surface researchgate.net.

On hydroxyl-terminated surfaces, such as WO₃(001) and Si(001), the surface -OH groups play a crucial role in promoting Si–N bond scission rsc.orgnih.gov. A hydrogen bond forms between the nitrogen atom of the DIPAS molecule and a hydrogen atom of a surface hydroxyl group rsc.org. Simultaneously, the negatively charged oxygen atom of the hydroxyl group interacts with the positively charged silicon atom of DIPAS researchgate.net. This interaction results in a facile, nearly barrierless Si–N dissociation, with a calculated activation barrier as low as 0.02 eV on WO₃(001) researchgate.net.

The situation is different on a metallic W(110) surface, which lacks hydroxyl groups. Here, the Si–N bond cleavage is not the initial step. Instead, it becomes the rate-determining step of the deposition process, occurring after several Si-H bonds have already dissociated. The activation barrier for this Si–N dissociation is significantly higher, calculated to be 1.06 eV rsc.orgacs.org.

Following the initial adsorption and potential Si-N cleavage, the dissociation of silicon-hydrogen (Si–H) bonds is another critical phase of the DIPAS reaction mechanism. The energy barriers and sequence of these dissociation events are highly substrate-dependent.

On the hydroxylated WO₃(001) surface, after the initial Si-N bond breaks, a SiH₃* species is formed on the surface. The subsequent dissociation of a Si–H bond from this intermediate is the rate-determining step for the entire decomposition process on this surface, with a calculated activation barrier of 1.19 eV rsc.orgacs.org. In contrast, on the W(110) surface, the initial steps involve sequential Si–H dissociation reactions which occur readily, seemingly without a significant energy barrier rsc.orgresearchgate.net.

Further dissociation can occur from subsequent intermediates. For example, the scission of a Si-H bond from a SiH* adsorbate is a potential final step, leading to the formation of elemental silicon (Si) seeds on the surface rsc.org. This particular reaction is slightly endothermic, suggesting that both SiH and Si* are likely to be the final silicon species before the subsequent oxidation cycle in an ALD process rsc.org.

The kinetics of DIPAS adsorption onto a substrate and the desorption of byproducts are fundamental to achieving the self-limiting growth characteristic of ALD. The balance between adsorption energy and the energy barrier for surface reaction determines whether the precursor will successfully react or desorb prematurely.

For DIPAS on a fully hydroxyl-terminated Si(001) surface, density functional theory (DFT) calculations have shown an adsorption energy of -0.67 eV researchgate.netnih.gov. The lone-pair electrons on the nitrogen atom of the amino group are believed to contribute to this strong adsorption researchgate.netnih.gov. The energy barrier for the subsequent surface reaction is 0.38 eV researchgate.netnih.gov. Because the absolute adsorption energy is significantly higher than the reaction barrier, DIPAS molecules are more likely to react with the surface than to desorb, which is a favorable condition for ALD researchgate.netnih.gov.

The primary byproduct of this reaction is di-isopropylamine (DIPA), which must desorb from the surface to allow subsequent reactions. DIPA also exhibits a relatively high desorption energy of 0.40 eV, which can be attributed to the lone-pair electrons in its nitrogen atom enhancing its adsorption nih.gov. This relatively high desorption energy could potentially narrow the viable temperature window for the ALD process nih.gov.

| Parameter | Substrate | Value (eV) | Description |

|---|---|---|---|

| Adsorption Energy | Hydroxyl-Terminated Si(001) | -0.67 | Energy released upon adsorption of DIPAS. |

| Reaction Energy Barrier | Hydroxyl-Terminated Si(001) | 0.38 | Activation energy for the initial surface reaction of DIPAS. |

| Si–N Cleavage Barrier | Hydroxylated WO₃(001) | 0.02 | Activation energy for the cleavage of the Si-N bond. |

| Si–N Cleavage Barrier | W(110) | 1.06 | Activation energy for the rate-determining Si-N bond cleavage. |

| Si–H Dissociation Barrier (from SiH₃*) | Hydroxylated WO₃(001) | 1.19 | Activation energy for the rate-determining Si-H bond dissociation. |

| Desorption Energy (DIPA) | Hydroxyl-Terminated Si(001) | 0.40 | Energy required to desorb the di-isopropylamine byproduct. |

Ligand Effects on this compound Reactivity and Decomposition

The reactivity of aminosilane (B1250345) precursors is significantly influenced by the nature of the amino ligands attached to the silicon atom. Comparative studies of DIPAS with other aminosilanes, which vary in the number and size of their amino ligands, provide insight into these structural effects.

When compared with aminosilanes containing a different number of amino ligands, such as bis(diethylamino)silane (B1590842) (BDEAS) and tris(dimethylamino)silane (B81438) (TDMAS), DIPAS shows distinct reaction energetics rsc.orgrsc.org. On a WO₃(001) surface, BDEAS, with two amino ligands, exhibits a lower energy barrier in its rate-determining step (0.99 eV for Si-H cleavage from a SiH₂ adsorbate) compared to DIPAS (1.19 eV for Si-H cleavage from a SiH₃ adsorbate) rsc.org. This suggests that BDEAS may be kinetically more effective, potentially offering a faster growth rate rsc.org. However, the binding strength of the leaving amine molecule (di-isopropylamine from DIPAS) on the WO₃(001) surface is weaker than that of the byproducts from BDEAS and TDMAS rsc.orgrsc.org. This weaker binding facilitates more efficient removal of the byproduct, making DIPAS more likely to reduce surface impurities during the ALD process rsc.orgrsc.org.

The size of the alkyl groups on the amino ligand also plays a critical role. A study comparing six different aminosilane precursors with systematically varied ligand sizes found that DIPAS provided the widest processing temperature range for ALD researchgate.net. The analysis of reaction rate constants also suggested that DIPAS is among the most appropriate precursors for achieving a high deposition rate for SiO₂ thin films at low temperatures researchgate.net. The isopropyl groups in DIPAS appear to offer a favorable balance between reactivity and stability.

| Precursor | Number of Amino Ligands | Rate-Determining Step (on WO₃) | Activation Energy of RDS (eV) | Key Finding |

|---|---|---|---|---|

| This compound (DIPAS) | 1 | Si–H cleavage of SiH₃ adsorbate | 1.19 | Weaker byproduct binding reduces impurities. |

| Bis(diethylamino)silane (BDEAS) | 2 | Si–H cleavage of SiH₂ adsorbate | 0.99 | Kinetically more effective; faster potential growth rate. |

| Tris(dimethylamino)silane (TDMAS) | 3 | Si–N cleavage | 1.09 | Overall reaction is less exothermic than DIPAS and BDEAS. |

Self-Catalytic Phenomena in Aminosilane Surface Reactions

Self-catalysis is a phenomenon where a molecule or a functional group within a molecule facilitates its own reaction. In the context of aminosilane chemistry for thin film deposition, self-catalytic pathways can significantly lower the activation energy for surface reactions, enabling processes at lower temperatures.

For aminosilanes, including DIPAS, the initial Si–N bond breaking can be self-catalyzed by the terminal hydroxyl (-OH) groups present on the deposition surface nih.gov. This process has been observed on surfaces like WO₃ nih.gov. The hydroxyl group interacts with the aminosilane, facilitating the cleavage of the Si-N bond without the need for an external catalyst nih.gov. This catalytic role of the surface itself is crucial for the efficiency of the initial precursor chemisorption step.

Furthermore, the aminosilane molecule itself can act as a catalyst. Studies on other aminosilanes have shown that the amino group can catalyze hydrolysis reactions or lower the activation free energy for Si-O bond formation acs.orgresearchgate.net. For example, the introduction of an aminosilane like bis(dimethylamino)silane (BDMAS) can reduce the activation free energy for the silane (B1218182) half-reaction significantly, with the aminosilane playing the role of a self-catalyst researchgate.net. While this specific finding was for BDMAS, it highlights a general characteristic of aminosilanes that may be applicable to DIPAS, where the di-isopropylamino group could facilitate surface reactions.

Computational and Theoretical Frameworks in Di Iso Propylaminosilane Research

Density Functional Theory (DFT) Calculations for Reaction Energetics

A key application of DFT is the calculation of activation energy barriers for elementary reaction steps. rsc.org These barriers determine the kinetics of the deposition process. For DIPAS, DFT studies have revealed that the activation energy is highly dependent on the substrate and the specific reaction pathway.

For instance, on a hydroxyl-terminated WO₃(001) surface, the initial Si–N bond dissociation of DIPAS is facilitated by a self-catalytic mechanism involving surface hydroxyl groups. sci-hub.se This interaction can result in a very low activation barrier, calculated to be as small as 0.02 eV, and in some configurations, the reaction is even barrierless. sci-hub.se In contrast, the reaction of DIPAS on a fully hydroxyl-terminated Si(001) surface has a calculated activation energy barrier of 0.38 eV for the initial surface reaction. researchgate.net The subsequent decomposition of the resulting SiH₃* intermediate on WO₃(001) involves Si–H dissociation, which presents a much higher activation barrier of 1.19 eV. rsc.org

Table 1: Calculated Activation Energies for Di-iso-propylaminosilane (DIPAS) Reactions on Different Surfaces

| Reaction Step | Substrate | Activation Energy (eV) |

|---|---|---|

| Si-N Dissociative Chemisorption | Hydroxylated WO₃(001) | 0.02 |

| Si-N Dissociative Chemisorption | Hydroxylated Si(001) | 0.38 |

| Si-H Dissociation of SiH₃* | Hydroxylated WO₃(001) | 1.19 |

| Si-N Dissociation of C₅H₇NSi* | W(110) | 1.06 |

This table is generated based on data from DFT calculations reported in scientific literature. rsc.orgsci-hub.seresearchgate.net

DFT is instrumental in predicting how precursor molecules like DIPAS initially adsorb onto a surface, a critical first step in the ALD process. rsc.org The calculations show that the lone-pair electrons on the nitrogen atom of the DIPAS amino group play a key role in its adsorption on hydroxylated surfaces. researchgate.net For example, on the Si(001) surface, DIPAS has a significant adsorption energy of 0.67 eV, which is higher than its reaction energy barrier, ensuring that the molecule will likely react rather than desorb. researchgate.net

Furthermore, DFT provides insights into surface selectivity. A desirable characteristic for an ALD precursor is that its reaction by-products desorb easily, preventing contamination of the growing film. rsc.org DFT studies comparing DIPAS with BDEAS and TDMAS found that the binding strength of the leaving amine molecule (di-isopropylamine) from DIPAS on the WO₃(001) surface is weaker than that of the by-products from BDEAS and TDMAS. nih.gov This suggests that DIPAS is more likely to reduce surface impurities during the ALD process, leading to higher purity films. nih.gov

Ab Initio Molecular Dynamics (AIMD) Simulations for Reaction Dynamics

While DFT calculations provide a static picture of reaction energetics, Ab Initio Molecular Dynamics (AIMD) simulations offer a way to study the real-time dynamics of chemical processes. rsc.orguniversiteitleiden.nl AIMD combines DFT calculations of interatomic forces with classical molecular dynamics to simulate the movement of atoms over time. This approach allows researchers to observe complex reaction pathways and the influence of temperature without pre-existing assumptions about the reaction coordinates. nih.govrsc.org

In the study of this compound, AIMD simulations have been used in conjunction with DFT to investigate the ALD reaction mechanisms on tungsten surfaces. rsc.orgsci-hub.se These simulations can confirm reaction pathways and provide a more complete understanding of the dynamic events at the surface, such as molecular reorientations and the breaking and forming of chemical bonds as they happen. sci-hub.sersc.org AIMD is particularly valuable for exploring complex systems where the reaction pathway is not obvious, helping to validate the mechanisms predicted by static DFT calculations. nih.gov

Theoretical Approaches to Aminosilane (B1250345) Precursor Design and Screening

Computational methods are essential for the rational design and screening of new aminosilane precursors for ALD. rsc.org The goal is to identify molecules that exhibit optimal properties, such as high reactivity at low temperatures, high growth rates, and the ability to produce high-purity films. rsc.orgrsc.org

Theoretical screening involves using DFT to calculate key performance indicators for a range of candidate molecules. researchgate.net These indicators include:

Adsorption energy : Ensures the precursor binds strongly enough to the surface.

Activation energy barriers : A lower barrier for the rate-determining step is generally preferred for low-temperature deposition. researchgate.net

Reaction energy : Exothermic reactions are typically more favorable. nih.gov

Desorption energy of by-products : Low desorption energy is crucial for preventing film contamination. rsc.org

Systematic computational studies have compared mono(amino)silanes like DIPAS with precursors having multiple amino ligands or different alkyl group sizes. nih.govscispace.com These studies have shown that increasing the number of amino groups does not always improve ALD performance and can sometimes lead to lower deposition rates and higher impurity levels. rsc.org Through this type of screening, DIPAS was identified as a promising precursor due to its wide ALD temperature window and favorable reaction kinetics compared to other mono-alkylamino silanes. nih.govresearchgate.netscispace.com This predictive capability allows for the efficient selection of the most suitable precursors for specific applications, minimizing the need for extensive experimental trial and error. acs.org

Advanced Thin Film Deposition Research Employing Di Iso Propylaminosilane

Atomic Layer Deposition (ALD) Processes

Atomic Layer Deposition is a thin film deposition technique based on sequential, self-limiting surface chemical reactions. Di-iso-propylaminosilane has been identified as a promising precursor for ALD due to its suitable volatility and reactivity, enabling the precise growth of films with atomic-level control.

Low-Temperature ALD Applications for Silicon Oxide (SiO2) and Silicon Nitride (SiNx) Films

A key advantage of using DIPAS is its effectiveness in low-temperature ALD processes, which is crucial for manufacturing on thermally sensitive substrates.

For Silicon Oxide (SiO2) , research has demonstrated the successful deposition of high-quality films at temperatures as low as 100°C using a plasma-enhanced ALD process with DIPAS and an oxygen plasma co-reactant. The resulting SiO2 films exhibit properties comparable to those deposited at higher temperatures, including a refractive index of approximately 1.45. The wet etch rate of these films in diluted hydrofluoric acid was observed to decrease as the deposition temperature increased, indicating the formation of denser films at higher temperatures within the low-temperature regime.

In the case of Silicon Nitride (SiNx) , DIPAS has been effectively used in PEALD processes with a nitrogen (N2) plasma to deposit high-quality films at temperatures between 200°C and 400°C. These films are noted for their low levels of carbon and oxygen impurities. The electrical characteristics are particularly noteworthy, with a film deposited at 400°C demonstrating a breakdown field of 9.3 MV/cm and a leakage current density of 1.2 × 10−9 A/cm2 at an electric field of 2 MV/cm. Furthermore, studies utilizing a hollow-cathode plasma source have enabled the deposition of SiNx films with good uniformity and a refractive index of about 1.9 at temperatures as low as 250°C.

Investigations into Growth Per Cycle (GPC) and Film Uniformity

The Growth Per Cycle (GPC) is a fundamental parameter in ALD that quantifies the amount of material deposited in each cycle.

For SiO2 deposition via PEALD using DIPAS, the GPC has been reported to be approximately 1.1 Å/cycle at a deposition temperature of 100°C.

For SiNx deposition using DIPAS and a nitrogen plasma, the GPC has been documented at around 0.8 Å/cycle at 350°C. Other studies have reported a GPC in the range of 0.6 to 1.0 Å/cycle for PEALD of SiNx at temperatures between 200°C and 350°C. Film uniformity is a critical metric for industrial applications, and DIPAS-based processes have shown excellent results. For SiNx films, a uniformity of less than 2% variation across 200 mm wafers has been achieved. Similarly, high deposition rates and uniform silicon oxide films have been achieved using atmospheric pressure spatial ALD with DIPAS.

| Film | Deposition Temperature | Growth Per Cycle (Å/cycle) | Reference |

|---|---|---|---|

| SiO2 | 100°C | ~1.1 | |

| SiNx | 350°C | ~0.8 | |

| SiNx | 200-350°C | 0.6 - 1.0 |

Substrate Surface Selectivity in ALD Processes

Area-selective ALD is a cutting-edge research area that aims to deposit materials only on specific regions of a substrate, potentially streamlining fabrication processes by reducing the need for complex lithography and etching steps. DIPAS has been investigated for its utility in the selective deposition of SiO2. By employing an octadecyltrichlorosilane (OTS) self-assembled monolayer (SAM) as an inhibitor, researchers have successfully demonstrated the selective deposition of SiO2 on copper surfaces while preventing growth on silicon surfaces. The OTS SAM effectively blocks the surface reaction of the DIPAS precursor on the non-growth areas.

Plasma-Enhanced Atomic Layer Deposition (PEALD) Studies

PEALD utilizes plasma to activate the reactant species, which can lead to improved film properties and lower process temperatures compared to thermal ALD. DIPAS has been extensively studied as a silicon precursor in PEALD for the deposition of high-quality SiNx films. The use of nitrogen plasma with DIPAS allows for the formation of SiNx films with low impurity content and excellent electrical insulation properties. For instance, SiNx films deposited via PEALD at 400°C have exhibited a high breakdown field and low leakage current, making them suitable for applications such as gate spacers in advanced transistor architectures. The physical properties of the films, including density and refractive index, can be precisely controlled by adjusting PEALD parameters like plasma power and exposure times.

Atmospheric-Pressure Spatial Atomic Layer Deposition (AP-SALD) of Silicon-Containing Films

Atmospheric-Pressure Spatial Atomic Layer Deposition (AP-SALD) is a high-throughput variant of ALD where the precursor and reactant are separated in space rather than time, allowing for much faster deposition rates. DIPAS has been successfully employed as a precursor in AP-SALD for the rapid deposition of silicon oxide films. This technique has achieved deposition rates for SiO2 as high as 3.5 nm/s. The resulting films maintain good uniformity and exhibit properties that are comparable to those of films deposited using conventional, time-sequenced ALD methods.

Analytical and Spectroscopic Methodologies in Di Iso Propylaminosilane Research

Chromatographic and Spectrometric Techniques for Precursor and Byproduct Analysis

Ensuring the high purity of the Di-iso-propylaminosilane precursor is paramount for achieving desired film properties in deposition processes. Chromatographic and spectrometric techniques are essential for both quality control of the precursor and the analysis of byproducts generated during synthesis and deposition.

Gas Chromatography (GC-TCD, GC-MS)

Gas Chromatography (GC) is a cornerstone technique for the analysis of volatile compounds like this compound. It is particularly effective for separating complex mixtures and quantifying the purity of the precursor. When coupled with mass spectrometry (GC-MS), it becomes a powerful tool for identifying unknown components and reaction byproducts. thermofisher.comresearchgate.net

In the context of this compound, GC-MS is used to confirm the presence of the compound in reaction solutions and to ensure its purity. patsnap.com The sample is vaporized and passed through a capillary column, where components separate based on their boiling points and interactions with the stationary phase. thermofisher.com The mass spectrometer then ionizes and fragments the eluting components, generating a unique mass spectrum for each compound that allows for unambiguous identification. thermofisher.comyoutube.com This is crucial for detecting trace impurities or residual reactants from the synthesis process that could adversely affect film quality.

Table 1: Application of GC-MS in this compound Analysis

| Analytical Target | Technique | Information Obtained | Reference |

|---|---|---|---|

| Precursor Purity | GC-MS | Quantifies the percentage of this compound. | |

| Byproduct Identification | GC-MS | Identifies and characterizes impurities and reaction byproducts. | researchgate.netpatsnap.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound. It provides detailed information about the molecular framework and the chemical environment of the atoms within the molecule.

¹H NMR: Proton NMR is used to confirm the presence and connectivity of the various hydrogen atoms in the molecule, such as those on the isopropyl groups and the silicon hydride (Si-H) proton.

¹³C NMR: This technique provides information about the carbon backbone of the this compound molecule, helping to confirm the structure of the isopropyl groups.

²⁹Si NMR: As a silicon-containing compound, ²⁹Si NMR is particularly valuable. The chemical shift of the silicon nucleus is highly sensitive to its bonding environment, making this technique crucial for verifying the Si-N and Si-H bonds and for studying reactions involving the silicon center. unina.it

Table 2: Expected NMR Signals for this compound

| Nucleus | Functional Group | Expected Chemical Shift Range (ppm) | Key Information |

|---|---|---|---|

| ¹H | Si-H | ~4.0 - 5.0 | Confirms the presence of the reactive silane (B1218182) group. |

| ¹H | N-CH(CH₃ )₂ | ~3.0 - 3.5 (septet) | Confirms the isopropyl methine proton. |

| ¹H | N-CH(CH₃ )₂ | ~1.0 - 1.2 (doublet) | Confirms the isopropyl methyl protons. |

| ¹³C | N-C H(CH₃)₂ | ~45 - 50 | Carbon atom of the isopropyl group bonded to nitrogen. |

| ¹³C | N-CH(C H₃)₂ | ~20 - 25 | Methyl carbons of the isopropyl groups. |

Surface and Film Characterization Techniques

Once this compound is used as a precursor to deposit thin films, such as silicon nitride or silicon oxide, a different set of analytical techniques is required to characterize the solid-state material. These methods probe the elemental composition, chemical bonding, and microstructure of the deposited layer.

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Bonding

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical bonding states of the atoms within the top few nanometers of a thin film. diva-portal.orgazooptics.com The sample is irradiated with X-rays, causing the emission of core-level electrons. azooptics.com The kinetic energy of these electrons is measured, and from this, their binding energy can be calculated. The binding energy is characteristic of the element and its chemical environment, allowing for the identification of elements like silicon, nitrogen, carbon, and oxygen, and determination of their oxidation states. researchgate.netresearchgate.net

For films deposited from this compound, XPS can:

Confirm the stoichiometry of the deposited film (e.g., the Si/N ratio in silicon nitride).

Detect the presence of impurities, such as carbon or oxygen.

Provide information on the chemical bonds present, such as Si-N, Si-Si, Si-O, and Si-C. nih.govwiley.com

Table 3: Typical Binding Energies for Elements in Films from this compound

| Element (Core Level) | Chemical Bond | Typical Binding Energy (eV) | Application |

|---|---|---|---|

| Si 2p | Si -N | ~101.7 | Confirmation of silicon nitride formation. |

| Si 2p | Si -O (SiO₂) | ~103.0 | Detection of oxygen incorporation/oxidation. wiley.com |

| N 1s | Si-N | ~397.5 | Quantification of nitrogen content. |

| C 1s | Adventitious Carbon | ~284.8 | Surface contamination reference. |

Raman and Photoluminescence Spectroscopy for Material Microstructure

Raman spectroscopy is a non-destructive optical technique that provides information about the vibrational modes of molecules and crystal lattices. It is highly effective for characterizing the microstructure and phase of materials. In the context of films grown from this compound, such as silicon nitride, Raman spectroscopy can distinguish between amorphous and crystalline phases and identify the presence of specific bonds. researchgate.net For example, the position and width of Raman peaks associated with Si-N and Si-Si bonds can indicate the degree of disorder and stress in the film. researchgate.netresearchgate.net

Photoluminescence (PL) spectroscopy involves exciting a material with light and measuring the light it emits upon relaxation. For semiconductor materials like silicon-rich nitrides that can be deposited using this compound, PL can reveal information about the electronic structure and the presence of defects or quantum confinement effects in silicon nanoclusters embedded within the nitride matrix. The emission wavelength and intensity are sensitive to the size and density of these nanoclusters. researchgate.net

Table 4: Spectroscopic Analysis of Film Microstructure

| Technique | Probed Property | Information Gained | Example Application |

|---|---|---|---|

| Raman Spectroscopy | Vibrational Modes | Phase (amorphous/crystalline), stress, bond identification (e.g., Si-N, Si-Si). | Assessing the crystallinity of silicon nitride films. researchgate.netarxiv.orgarxiv.orgescholarship.org |

Q & A

(Basic) What are the critical physicochemical properties of Di-iso-propylaminosilane that influence its handling and storage in laboratory settings?

This compound (CAS 908831-34-5) has a molecular formula of C₆H₁₇NSi and a molecular weight of 131.29 g/mol. Key properties include a predicted boiling point of 140.7±23.0 °C and a pKa of 8.05±0.70 . These properties necessitate careful handling:

- Storage : Store under inert atmosphere (e.g., nitrogen/argon) at low temperatures to prevent decomposition.

- Safety : Use fume hoods and personal protective equipment (PPE) due to potential reactivity with moisture or oxygen .

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 131.29 g/mol | |

| Boiling Point | 140.7±23.0 °C (Predicted) | |

| pKa | 8.05±0.70 (Predicted) |

(Basic) What spectroscopic methods are recommended for characterizing the purity and structure of this compound?

Use ¹H/¹³C NMR to confirm the presence of isopropyl groups and silicon-bonded protons. FT-IR can identify Si-H (~2100 cm⁻¹) and N-H (~3300 cm⁻¹) stretches. Mass spectrometry (MS) verifies molecular weight and fragmentation patterns. Ensure purity via gas chromatography (GC) with inert column materials to avoid degradation .

(Advanced) How can researchers design experiments to investigate the thermal stability of this compound under varying atmospheric conditions?

- Experimental Design :

- Variables : Temperature ramp rates (5–20 °C/min), atmospheric conditions (dry N₂ vs. ambient air), and sample mass.

- Techniques : Thermogravimetric analysis (TGA) coupled with differential scanning calorimetry (DSC) to monitor mass loss and exothermic/endothermic events.

- Controls : Include baseline runs with empty crucibles and reference compounds (e.g., hexamethyldisilane) .

- Data Interpretation : Compare decomposition onset temperatures across conditions to identify oxidative vs. thermal degradation pathways.

(Advanced) What strategies are effective in reconciling discrepancies in reported physicochemical data (e.g., boiling point variations) for this compound?

- Calibration : Validate instruments using standard compounds with known boiling points (e.g., n-alkanes).

- Replication : Repeat measurements under controlled humidity and pressure.

- Meta-Analysis : Compare literature data while accounting for methodological differences (e.g., static vs. dynamic boiling point measurements) .

(Basic) What are the primary safety considerations when working with this compound in synthetic chemistry applications?

- Handling : Use Schlenk lines or gloveboxes to exclude moisture.

- Spill Management : Neutralize with dry sand or vermiculite; avoid water-based extinguishers.

- Disposal : Hydrolyze slowly in a controlled, ventilated environment to prevent silane gas release .

(Advanced) How can response surface methodology (RSM) be applied to optimize the synthesis parameters of this compound for maximum yield and minimal byproducts?

- Factors : Temperature (80–120 °C), catalyst loading (1–5 mol%), and reaction time (12–24 hrs).

- Design : Central composite design (CCD) with 3–5 center points to model nonlinear effects.

- Analysis : Use ANOVA to identify significant factors and generate contour plots for yield optimization .

(Advanced) What analytical approaches are suitable for detecting and quantifying decomposition products of this compound during long-term storage?

- GC-MS : Monitor volatile byproducts (e.g., isopropylamine, siloxanes).

- ¹H NMR : Track disappearance of Si-H peaks over time.

- Karl Fischer Titration : Quantify moisture ingress, a key decomposition driver .

(Basic) What are the standard protocols for verifying the chemical identity of this compound post-synthesis?

- Elemental Analysis : Confirm C, H, N, and Si content within ±0.3% of theoretical values.

- Spectral Data : Match NMR/IR peaks to literature values for silicon-amine bonds and isopropyl groups.

- Cross-Validation : Compare retention times in GC/HPLC with authentic samples .

Notes on Methodology

- Reproducibility : Document experimental conditions (e.g., humidity, equipment calibration) in detail per IUPAC guidelines .

- Data Management : Use FAIR principles (Findable, Accessible, Interoperable, Reusable) for digital data preservation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.